3,3,3-Trifluoro-2-(5-methyl-1H-indol-3-yl)propanoic acid
Description
3,3,3-Trifluoro-2-(5-methyl-1H-indol-3-yl)propanoic acid (CAS: 250339-41-4, molecular formula: C₁₁H₈NO₂F₃, molecular weight: 243.18 g/mol) is a fluorinated indole-propanoic acid derivative. Its structure features a trifluoromethyl group at the β-position and a 5-methyl-substituted indole ring at the α-carbon of the propanoic acid backbone (Figure 1). The trifluoro group introduces strong electron-withdrawing effects, which significantly influence the compound’s acidity, lipophilicity, and metabolic stability compared to non-fluorinated analogs .
Properties
IUPAC Name |
3,3,3-trifluoro-2-(5-methyl-1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3NO2/c1-6-2-3-9-7(4-6)8(5-16-9)10(11(17)18)12(13,14)15/h2-5,10,16H,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKHIMJBMQONIHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC=C2C(C(=O)O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,3-Trifluoro-2-(5-methyl-1H-indol-3-yl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 5-methylindole, which is then subjected to a series of reactions to introduce the trifluoromethyl group and the propanoic acid moiety.
Reaction Conditions: The key steps involve the use of reagents such as trifluoroacetic anhydride and trifluoromethyl iodide under controlled conditions. The reactions are typically carried out in the presence of a base such as potassium carbonate or sodium hydride to facilitate the formation of the desired product.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3,3,3-Trifluoro-2-(5-methyl-1H-indol-3-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
3,3,3-Trifluoro-2-(5-methyl-1H-indol-3-yl)propanoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific diseases.
Industry: Utilized in the development of agrochemicals and materials with enhanced properties due to the presence of the trifluoromethyl group.
Mechanism of Action
The mechanism of action of 3,3,3-Trifluoro-2-(5-methyl-1H-indol-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to target proteins, leading to modulation of their activity. The indole moiety can interact with various receptors and enzymes, influencing cellular processes such as signal transduction, gene expression, and metabolic pathways.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Indole-Propanoic Acid Derivatives
Key Observations:
Substituent Effects: Electron-Withdrawing Groups (e.g., CF₃): The trifluoro group in the target compound increases acidity (lower pKa) and lipophilicity, which may improve membrane permeability and target binding compared to methoxy or bromo analogs . Halogen Substituents (Br, F): Bromine and fluorine enhance halogen bonding interactions, often improving antimicrobial or enzyme inhibitory activity . Amino Acid Derivatives: Compounds like 5-fluoro-L-tryptophan () retain biological relevance in protein synthesis but lack the trifluoro group’s metabolic resistance .
Biological Activity Trends: Antimicrobial Activity: Chlorinated phenylpropanoic acids (e.g., 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid) show selective activity against E. coli and S. aureus , suggesting fluorinated indole analogs may exhibit similar effects. Anti-Inflammatory Potential: Structural similarity to NSAIDs like α-(4-isobutylphenyl)propanoic acid (Ibuprofen) hints at possible COX inhibition , though the indole moiety may redirect mechanistic pathways.
Physicochemical Properties
Table 2: Comparative Physicochemical Data
| Compound Name | LogP (Predicted) | Solubility (mg/mL) | Melting Point (°C) |
|---|---|---|---|
| This compound | 2.8 (high) | <1 (low) | Not reported |
| 3-(5-Methoxy-1H-indol-3-yl)propanoic acid | 1.5 | ~10 (moderate) | Not reported |
| 3-(5-Bromo-1H-indol-3-yl)propanoic acid | 2.1 | <1 (low) | Not reported |
| (S)-2-Amino-3-(5-fluoro-1H-indol-3-yl)propanoic acid hydrochloride | -0.3 | >50 (high) | >200 |
Key Observations:
- The trifluoro group in the target compound increases LogP (lipophilicity) but reduces solubility, which may necessitate formulation adjustments for bioavailability.
- Amino acid derivatives (e.g., ) exhibit higher solubility due to zwitterionic properties, making them more suitable for aqueous applications .
Biological Activity
3,3,3-Trifluoro-2-(5-methyl-1H-indol-3-yl)propanoic acid is a compound that has garnered attention due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C12H14F3N2O2
- Molecular Weight : 258.24 g/mol
- CAS Number : 1708178-70-4
Indole derivatives, including this compound, are known to interact with various biological targets. The mechanisms include:
- Receptor Binding : High affinity binding to multiple receptors involved in cellular signaling pathways.
- Gene Expression Modulation : Influences gene expression through interaction with transcription factors.
- Enzyme Inhibition : Acts as an inhibitor for specific enzymes, affecting metabolic pathways.
Biological Activities
The compound exhibits a range of biological activities:
- Anticancer Activity
-
Antimicrobial Properties
- Demonstrated effectiveness against various bacterial strains.
- Potential use in developing new antibiotics due to its unique structure.
-
Anti-inflammatory Effects
- Exhibits anti-inflammatory activity by modulating cytokine production.
- Reduces inflammation in cellular models.
-
Antioxidant Activity
- Scavenges free radicals, protecting cells from oxidative stress.
Case Studies
Several studies have highlighted the biological activity of this compound:
Table 1: Summary of Biological Activities
Discussion
The diverse biological activities of this compound suggest its potential as a therapeutic agent. Its ability to induce apoptosis in cancer cells while also exhibiting antimicrobial and anti-inflammatory properties makes it a candidate for further research in drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
